molecular formula C14H8N2O2S2 B12119809 Benzoxazole, 2,2'-dithiobis- CAS No. 36993-70-1

Benzoxazole, 2,2'-dithiobis-

Cat. No.: B12119809
CAS No.: 36993-70-1
M. Wt: 300.4 g/mol
InChI Key: BXHXGRWITCQYFW-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-dithiobis- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of sulfur atoms in its structure enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoxazole, 2,2’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction produces benzoxazole-2-thiol, which can then be further reacted with various electrophiles to form the desired compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-dithiobis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce sulfoxides and sulfones, while substitution reactions can yield a wide range of functionalized benzoxazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

    Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.

Uniqueness

Benzoxazole, 2,2’-dithiobis- is unique due to the presence of two sulfur atoms, which enhances its reactivity and potential for forming various derivatives. This makes it particularly valuable in the synthesis of compounds with diverse biological and industrial applications .

Properties

CAS No.

36993-70-1

Molecular Formula

C14H8N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8N2O2S2/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H

InChI Key

BXHXGRWITCQYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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